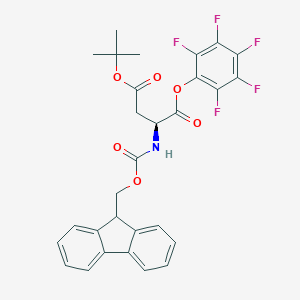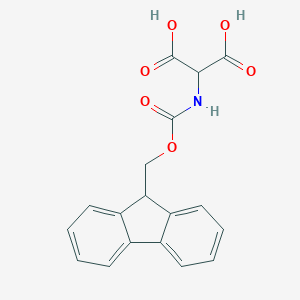
Fmoc-4-硝基-L-苯丙氨酸
描述
Fmoc-4-Nitro-L-phenylalanine is an F-moc protected molecule with potential for biochemical research . It is also known as Fmoc-Phe (4-NO2)-OH . The CAS Number is 95753-55-2 and its Molecular Weight is 432.43 . It has the Molecular Formula C24H20N2O6 .
Synthesis Analysis
Fmoc-4-Nitro-L-phenylalanine is used to prepare squaric acid derivatives as VLA-4 integrin antagonists . It is also an intermediate used in the synthesis of analogs of kahalalide F . It is used as a building block in the synthesis of peptides, which are essential for drug development .Molecular Structure Analysis
The IUPAC Name of Fmoc-4-Nitro-L-phenylalanine is (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid . The InChI Key is RZRRJPNDKJOLHI-QFIPXVFZSA-N .Chemical Reactions Analysis
Fmoc-4-Nitro-L-phenylalanine is used in the synthesis of peptides and proteins, which are essential components of many drugs . This product can be used to modify the properties of drugs, such as improving their solubility, stability, and bioavailability .Physical and Chemical Properties Analysis
Fmoc-4-Nitro-L-phenylalanine is a white to pale cream powder . It has a melting point of 213-223 °C . The Assay (HPLC) is ≥97.5% .科学研究应用
VLA-4 整合素拮抗剂合成
Fmoc-Phe(4-NO2)-OH: 用于制备作为VLA-4 整合素拮抗剂的巴豆酸衍生物 . 这些拮抗剂在炎症性疾病和癌症的治疗中具有重要意义,因为VLA-4(极晚期抗原-4)在白细胞的粘附和迁移中起着至关重要的作用。
医药中间体
该化合物在医药生产中用作中间体。 它参与卡哈拉里德 F类似物的合成,卡哈拉里德 F是一种具有潜在抗癌特性的化合物 .
生物加工和细胞培养
在生物加工中,Fmoc-Phe(4-NO2)-OH有助于肽基水凝胶 (PHG) 的开发。 这些水凝胶对于为细胞培养和转染应用创造生理相关的环境至关重要,提供支持细胞粘附、存活和增殖的支架 .
基因治疗
该化合物通过自组装形成超分子结构的能力在基因治疗中得到利用。 它可以创建纳米结构,这些纳米结构可能封装并传递遗传物质到靶细胞 .
抗菌治疗
Fmoc-Phe(4-NO2)-OH: 衍生物已显示出抗菌特性,特别是针对革兰氏阳性菌,包括耐甲氧西林金黄色葡萄球菌。 这是因为它们能够形成可以负载抗菌剂的水凝胶 .
水凝胶形成用于药物递送
Fmoc-Phe(4-NO2)-OH的自组装特性使其非常适合形成可用于药物递送系统的水凝胶。 这些水凝胶可以封装药物并允许控制释放,这对于靶向治疗至关重要 .
组织工程
由Fmoc-Phe(4-NO2)-OH形成的水凝胶也可以用作组织工程的材料。 它们提供支持细胞生长和分化的基质,这对于人工组织和器官的开发至关重要 .
纳米医学
最后,Fmoc-Phe(4-NO2)-OH化合物在纳米医学领域起着重要作用。 它的自组装特性能够创建纳米结构,这些纳米结构可用于靶向药物递送、成像和开发新的治疗范式 .
作用机制
Target of Action
Fmoc-4-nitro-L-phenylalanine, also known as Fmoc-Phe(4-NO2)-OH, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acid sequences in peptides where it acts as a building block during the synthesis process .
Mode of Action
Fmoc-Phe(4-NO2)-OH interacts with its targets by being incorporated into the peptide chain during the synthesis process . The Fmoc group serves as a protective group that prevents unwanted side reactions during the synthesis. Once the peptide synthesis is complete, the Fmoc group is removed, leaving the 4-nitro-L-phenylalanine incorporated into the peptide .
Biochemical Pathways
The exact biochemical pathways affected by Fmoc-Phe(4-NO2)-OH depend on the specific peptide being synthesized. It is known that this compound is used to prepare squaric acid derivatives as vla-4 integrin antagonists . It is also an intermediate used in the synthesis of analogs of kahalalide F .
Pharmacokinetics
Like other fmoc-protected amino acids, it is expected to have good stability and solubility in common organic solvents used in peptide synthesis .
Result of Action
The molecular and cellular effects of Fmoc-Phe(4-NO2)-OH’s action are largely dependent on the specific peptide that it is incorporated into. As a building block in peptide synthesis, its primary role is to contribute to the overall structure and function of the final peptide product .
Action Environment
The action, efficacy, and stability of Fmoc-Phe(4-NO2)-OH are influenced by various environmental factors. These include the conditions of the peptide synthesis process, such as the choice of solvent, temperature, and pH . Proper storage conditions, typically at 2-30°C, are also important for maintaining the stability of Fmoc-Phe(4-NO2)-OH .
生化分析
Biochemical Properties
Fmoc-4-nitro-L-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins during these processes. For instance, it is used to prepare squaric acid derivatives as VLA-4 integrin antagonists . The compound’s nitro group can participate in various chemical reactions, influencing the overall reactivity and interaction with other biomolecules. The Fmoc group ensures that the amino group of phenylalanine is protected during the synthesis, preventing unwanted side reactions.
Cellular Effects
Fmoc-4-nitro-L-phenylalanine can influence various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Fmoc-phenylalanine derivatives have been used in the 3D culture of differentiated and mesenchymal stem cells . The compound’s ability to self-assemble into nanofibrous structures can create a conducive environment for cell growth and differentiation. Additionally, its interaction with cellular proteins and enzymes can modulate various signaling pathways, impacting gene expression and metabolic activities.
Molecular Mechanism
The molecular mechanism of Fmoc-4-nitro-L-phenylalanine involves its interaction with various biomolecules. The Fmoc group protects the amino group, allowing the compound to participate in peptide synthesis without unwanted side reactions. The nitro group can engage in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. For instance, Fmoc-4-nitro-L-phenylalanine can act as an intermediate in the synthesis of analogs of kahalalide F . The compound’s ability to form stable complexes with enzymes and proteins can modulate their activity, leading to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-4-nitro-L-phenylalanine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Fmoc-4-nitro-L-phenylalanine is generally stable under standard storage conditions, but its reactivity can change over time, affecting its interaction with biomolecules . Long-term studies have shown that the compound can maintain its activity in in vitro and in vivo settings, although its effects may diminish over extended periods due to degradation.
Dosage Effects in Animal Models
The effects of Fmoc-4-nitro-L-phenylalanine can vary with different dosages in animal models. At low concentrations, the compound can inhibit bacterial growth by entering the cell and reducing glutathione levels . At higher concentrations, Fmoc-4-nitro-L-phenylalanine can trigger oxidative and osmotic stress, altering membrane permeability and integrity, which can be toxic to cells. These dosage-dependent effects highlight the importance of optimizing the concentration of Fmoc-4-nitro-L-phenylalanine in experimental settings to achieve the desired outcomes without causing adverse effects.
Metabolic Pathways
Fmoc-4-nitro-L-phenylalanine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptides and proteins. The compound’s nitro group can undergo reduction and other chemical transformations, influencing its metabolic fate . Additionally, Fmoc-4-nitro-L-phenylalanine can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in amino acid metabolism.
Transport and Distribution
The transport and distribution of Fmoc-4-nitro-L-phenylalanine within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, Fmoc-4-nitro-L-phenylalanine can localize to specific compartments, where it can exert its effects on cellular functions. The Fmoc group can also influence the compound’s solubility and transport properties, affecting its overall distribution within the cell.
Subcellular Localization
Fmoc-4-nitro-L-phenylalanine’s subcellular localization is determined by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the nitro group can participate in redox reactions, influencing the compound’s localization and activity within the cell. The Fmoc group can also affect the compound’s ability to interact with cellular membranes and other structures, modulating its subcellular distribution and function.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRRJPNDKJOLHI-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426792 | |
| Record name | Fmoc-4-nitro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95753-55-2 | |
| Record name | Fmoc-4-nitro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















